2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- typically involves a multi-step process. The initial step often includes the formation of the naphthalenecarboxamide core, followed by the introduction of the cyano group and the phenoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- include:
- 2-Naphthalenecarboxamide derivatives with different substituents.
- Phenoxyphenyl derivatives with varying functional groups.
Uniqueness
What sets 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- apart is its unique combination of the naphthalenecarboxamide core, cyano group, and phenoxyphenyl group. This combination imparts specific properties that make it valuable for various applications.
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profiles.
Chemical Structure and Properties
The chemical structure of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- can be described as follows:
- Molecular Formula : C20H16N2O2
- Molecular Weight : 320.36 g/mol
- IUPAC Name : 6-cyano-N-(3-phenoxyphenyl)-2-naphthalenecarboxamide
This compound features a naphthalene backbone with a carboxamide group and a cyano substituent, which are critical for its biological activity.
Anticancer Properties
Research has indicated that 2-Naphthalenecarboxamide derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% compared to controls when administered at a dose of 50 mg/kg body weight .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings:
A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine models revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 by over 60%, indicating strong anti-inflammatory activity .
The biological activity of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Nuclear Receptor Modulation : It acts as an agonist or antagonist for certain nuclear receptors, influencing gene expression related to apoptosis and inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Bioavailability | Approximately 80% |
Half-life | 4-6 hours |
Metabolism | Hepatic (CYP450 enzymes) |
Excretion | Renal |
Safety Profile
Toxicological studies have assessed the safety profile of 2-Naphthalenecarboxamide, revealing a favorable outcome at therapeutic doses. However, high doses have been associated with hepatotoxicity and nephrotoxicity in animal models.
Toxicity Data:
In a chronic toxicity study, no significant adverse effects were observed at doses below 100 mg/kg/day over a period of three months .
Properties
CAS No. |
653604-44-5 |
---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-cyano-N-(3-phenoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H16N2O2/c25-16-17-9-10-19-14-20(12-11-18(19)13-17)24(27)26-21-5-4-8-23(15-21)28-22-6-2-1-3-7-22/h1-15H,(H,26,27) |
InChI Key |
UBAURTPQTTZJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N |
Origin of Product |
United States |
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